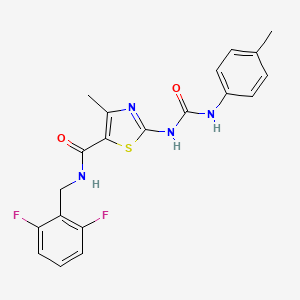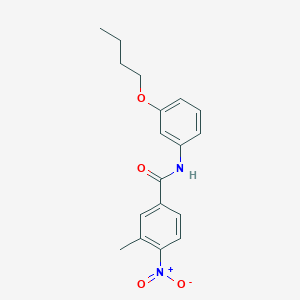![molecular formula C8H7N3O2 B2966593 Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate CAS No. 53902-64-0](/img/structure/B2966593.png)
Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate” is a chemical compound with the CAS Number: 53902-64-0 . It has a molecular weight of 177.16 and its IUPAC name is "methyl pyrazolo [1,5-a]pyrazine-3-carboxylate" .
Synthesis Analysis
A paper introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis
The Inchi Code of “this compound” is 1S/C8H7N3O2/c1-13-8 (12)6-4-10-11-3-2-9-5-7 (6)11/h2-5H,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Structural and Spectral Investigations : Research has been conducted on pyrazole-4-carboxylic acid derivatives, focusing on their synthesis, structural, spectral, and theoretical studies. For example, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was achieved through cyclocondensation, followed by basic hydrolysis, and characterized using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. These studies provide insights into the molecular structure and properties of such compounds (Viveka et al., 2016).
Green Synthesis Approaches : Efforts have been made to develop solvent-free, environmentally friendly synthesis methods for pyrazole derivatives. For instance, pyrano[2,3-c]-pyrazoles were synthesized using a one-pot method without solvents, highlighting a sustainable approach to synthesizing such compounds (Al-Matar et al., 2010).
Biological Applications and Potency
Cytotoxicity and Potential Anticancer Activity : Some studies have explored the cytotoxicity and potential anticancer activities of pyrazole derivatives. For example, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential for these compounds in cancer therapy (Hassan et al., 2014).
Enzyme Inhibition : Research into 1,2,3-triazole derivatives synthesized from pyrazole-4-carbaldehyde showed that these compounds could inhibit 5α-reductase and aromatase, enzymes relevant in steroid hormone metabolism and certain cancers. This indicates potential applications in treating hormone-related conditions (El-Naggar et al., 2020).
Novel Synthetic Pathways and Chemical Properties
- Synthesis of Novel Analogues : The synthesis of novel analogues like 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a new guanine analogue, showcases the diversity of pyrazole derivatives that can be synthesized and their potential applications in medicinal chemistry, although this particular compound did not possess antiviral activity (Ehler et al., 1977).
Wirkmechanismus
Target of Action
Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets, leading to various biological activities
Biochemical Pathways
Pyrrolopyrazine derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Pyrrolopyrazine derivatives, which this compound is a part of, have shown various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
methyl pyrazolo[1,5-a]pyrazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-11-3-2-9-5-7(6)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJOSLTYQGWJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NC=CN2N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2966510.png)





![3-{N-[(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid](/img/structure/B2966517.png)
![2-(4-{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2966518.png)
![7-Ethoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2966519.png)

![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B2966526.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2966527.png)

